An In-Depth Technical Guide to 4-amino-N,N-dimethylbutanamide Hydrochloride: Properties, Structure, and Scientific Considerations
An In-Depth Technical Guide to 4-amino-N,N-dimethylbutanamide Hydrochloride: Properties, Structure, and Scientific Considerations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-amino-N,N-dimethylbutanamide hydrochloride (CAS No: 156337-81-4), a research chemical with potential applications in various scientific domains. Due to the limited availability of published experimental data for this specific molecule, this guide synthesizes known information with theoretical and predictive analyses based on its chemical structure and established principles for analogous compounds. It is designed to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential exploration of this compound. This document covers its chemical identity, proposed synthesis, predicted physicochemical properties, suggested analytical methodologies, and essential safety and handling protocols.
Introduction and Chemical Identity
4-amino-N,N-dimethylbutanamide hydrochloride is a primary amine-containing amide, presented as its hydrochloride salt. Its structure suggests potential utility as a building block in medicinal chemistry and materials science. The presence of a primary amine and a tertiary amide functional group offers multiple reaction sites for further chemical modifications.
This guide aims to bridge the current information gap by providing a scientifically grounded framework for working with this compound. It is important to note that while some basic identifiers are established, much of the subsequent information is based on predictive models and established methodologies for similar chemical entities, as explicitly stated by suppliers like Sigma-Aldrich who note that they do not collect analytical data for this product.[1]
Core Chemical Information
| Identifier | Value | Source |
| IUPAC Name | 4-amino-N,N-dimethylbutanamide;hydrochloride | [2] |
| CAS Number | 156337-81-4 | [2] |
| Molecular Formula | C6H15ClN2O | [1][2] |
| Molecular Weight | 166.65 g/mol | [1][2] |
| Canonical SMILES | CN(C)C(=O)CCCN.Cl | [2] |
| InChI Key | FMNYKYLEMQYNPP-UHFFFAOYSA-N | [1][2] |
Diagram 1: Chemical Structure of 4-amino-N,N-dimethylbutanamide Hydrochloride
Caption: Proposed workflow for the synthesis of the target compound.
Step-by-Step Theoretical Protocol
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N-Protection of 4-Aminobutanoic Acid:
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Rationale: The primary amine of GABA is more nucleophilic than the carboxylate and would interfere with the subsequent amidation step. Therefore, it must be protected. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under amidation conditions and ease of removal under acidic conditions.
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Procedure: Dissolve 4-aminobutanoic acid in a suitable solvent system (e.g., a mixture of dioxane and water). Add a base such as sodium hydroxide or triethylamine to deprotonate the carboxylic acid and facilitate the reaction. Add di-tert-butyl dicarbonate (Boc anhydride) dropwise at 0°C and then allow the reaction to warm to room temperature and stir overnight. Acidify the mixture and extract the N-Boc-4-aminobutanoic acid.
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Activation of the Carboxylic Acid:
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Rationale: The carboxylic acid must be activated to react with the weakly nucleophilic dimethylamine. This can be achieved by converting it to a more reactive intermediate.
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Procedure (Amide Coupling): Dissolve the N-Boc-4-aminobutanoic acid in an anhydrous aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF). Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt).
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Amidation with Dimethylamine:
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Rationale: The activated carboxylic acid will now readily react with dimethylamine to form the desired amide bond.
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Procedure: To the solution from the previous step, add a solution of dimethylamine (often available as a solution in THF or as a gas). The reaction is typically run at room temperature.
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Deprotection and Hydrochloride Salt Formation:
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Rationale: The final step is to remove the Boc protecting group. This is achieved under acidic conditions, which will also protonate the primary amine to form the hydrochloride salt.
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Procedure: Dissolve the crude N-Boc-4-amino-N,N-dimethylbutanamide in a suitable solvent like dioxane or diethyl ether. Add a solution of hydrochloric acid in the same solvent. The deprotection is usually rapid, and the desired hydrochloride salt will precipitate out of the solution.
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Purification:
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Rationale: The precipitated product should be purified to remove any unreacted starting materials or byproducts.
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Procedure: The solid product can be collected by filtration, washed with a cold solvent (e.g., diethyl ether), and then recrystallized from a suitable solvent system such as ethanol/ether to yield the pure 4-amino-N,N-dimethylbutanamide hydrochloride.
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Physicochemical and Spectroscopic Properties (Predictive Analysis)
In the absence of experimental data, the following properties are predicted based on the structure and data from analogous compounds. These should be experimentally verified.
Predicted Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Physical Form | White to off-white solid | Consistent with supplier information for similar small molecule hydrochloride salts. [1] |
| Melting Point | >150 °C (with decomposition) | Amine hydrochloride salts are typically high-melting solids. |
| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Sparingly soluble in aprotic polar solvents (e.g., acetonitrile). Insoluble in nonpolar solvents (e.g., hexanes). | The ionic nature of the hydrochloride salt and the presence of polar functional groups suggest high polarity. |
| pKa | ~9.5 - 10.5 (for the primary ammonium group) | Typical pKa range for primary alkylammonium ions. |
Predicted Spectroscopic Signatures
Experimental characterization is crucial for structure confirmation. The following are predicted spectral features:
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¹H NMR (in D₂O):
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A triplet at ~3.0-3.2 ppm corresponding to the two protons on the carbon adjacent to the ammonium group (-CH₂-NH₃⁺).
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A triplet at ~2.4-2.6 ppm for the two protons on the carbon adjacent to the carbonyl group (-CH₂-C=O).
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A multiplet at ~1.9-2.1 ppm for the two protons on the central methylene group (-CH₂-).
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Two singlets around 2.9-3.1 ppm for the two methyl groups on the amide nitrogen (-N(CH₃)₂). Due to restricted rotation around the C-N amide bond, these two methyl groups may be chemically non-equivalent and appear as two distinct singlets.
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¹³C NMR (in D₂O):
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A peak around 175-178 ppm for the carbonyl carbon (C=O).
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A peak around 38-42 ppm for the carbon adjacent to the ammonium group.
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Peaks around 35-37 ppm for the two methyl carbons on the amide nitrogen.
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A peak around 30-33 ppm for the carbon adjacent to the carbonyl group.
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A peak around 22-25 ppm for the central methylene carbon.
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FTIR (KBr pellet):
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Broad absorption band from 2500-3000 cm⁻¹ characteristic of an ammonium salt (N-H stretch).
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A strong absorption band around 1630-1650 cm⁻¹ corresponding to the C=O stretch of the tertiary amide.
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N-H bending vibrations around 1500-1600 cm⁻¹.
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C-N stretching vibrations around 1000-1200 cm⁻¹.
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Mass Spectrometry (ESI+):
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The primary ion observed would be the parent cation [M-Cl]⁺ at m/z 131.11.
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Proposed Analytical Methods
For researchers synthesizing or using this compound, robust analytical methods are necessary for identity confirmation, purity assessment, and quantification.
Diagram 3: Analytical Workflow
Caption: A comprehensive workflow for the analytical characterization.
Identity Confirmation
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Nuclear Magnetic Resonance (NMR) Spectroscopy: As detailed in section 3.2, ¹H and ¹³C NMR are indispensable for confirming the chemical structure.
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Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the elemental composition of the parent cation.
Purity Assessment
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High-Performance Liquid Chromatography (HPLC): Due to the lack of a strong chromophore, UV detection might be challenging. An Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) would be more suitable. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would be a good starting point for method development.
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Gas Chromatography (GC): Due to the low volatility of the hydrochloride salt, GC analysis would require derivatization of the primary amine (e.g., silylation) to make it amenable to this technique.
Pharmacological and Biological Considerations
There is no specific published data on the pharmacological or biological activity of 4-amino-N,N-dimethylbutanamide hydrochloride. However, its structural motifs suggest potential areas for investigation. The aminobutanamide core is present in various biologically active molecules. For instance, some aminobutanamide derivatives have been explored for their potential as enzyme inhibitors or as scaffolds in the development of new therapeutic agents. [3] Researchers could consider screening this compound in assays related to:
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Neurotransmitter modulation: Given its structural similarity to GABA.
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Enzyme inhibition: The amine and amide functionalities could interact with active sites of various enzymes.
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Building block for larger molecules: Its bifunctional nature makes it a candidate for incorporation into larger, more complex molecules with potential therapeutic activities.
Any investigation into its biological effects should be preceded by thorough in vitro cytotoxicity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling.
Safety, Handling, and Storage
Hazard Identification
Based on GHS classifications from supplier information, this compound should be handled with care. [2]
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GHS Pictogram: GHS07 (Exclamation mark) [1]* Signal Word: Warning [1]* Hazard Statements:
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H315: Causes skin irritation. [2] * H319: Causes serious eye irritation. [1][2] * H335: May cause respiratory irritation. [2]* Precautionary Statements:
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P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [2] * P280: Wear protective gloves/protective clothing/eye protection/face protection. * P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [1]
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Handling and Personal Protective Equipment (PPE)
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Work in a well-ventilated area, preferably in a chemical fume hood.
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Wear standard PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).
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Avoid inhalation of dust. If the material is a fine powder, a dust mask or respirator may be appropriate.
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Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
Storage
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Store in a tightly sealed container in a cool, dry, and well-ventilated place.
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The compound is likely hygroscopic due to its salt nature; storage in a desiccator may be beneficial.
Conclusion
4-amino-N,N-dimethylbutanamide hydrochloride is a research chemical with limited publicly available data. This guide provides a comprehensive, albeit partially predictive, framework for its synthesis, characterization, and handling. The proposed synthetic and analytical protocols are based on established chemical principles and offer a solid starting point for researchers. It is imperative that any work with this compound is accompanied by rigorous experimental verification of its properties and a cautious approach to its handling and potential biological applications. This document serves to empower researchers with a foundational understanding to safely and effectively explore the potential of this molecule.
References
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PubChem. 4-amino-N,N-dimethylbutanamide hydrochloride. National Center for Biotechnology Information. [Link]
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Synthesis, Characterization, and Pharmacological Evaluation of Selected Aromatic Amines. Journal of Chemistry. [Link]
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PubChem. 4-Amino-N,N-dimethylbutanamide. National Center for Biotechnology Information. [Link]
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ChemWhat. 4-amino-N,N-dimethylbutanamide(SALTDATA: HCl). [Link]
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Bentham Science Publishers. Synthesis of the Neurotransmitter 4-Aminobutanoic Acid (GABA) from Diethyl Cyanomalonate. [Link]
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ACS Publications. A Series of Pyrazolo-Quinazoline Amines Inhibits the Cytochrome bd Oxidase in Mycobacterium tuberculosis. Journal of Medicinal Chemistry. [Link]
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